molecular formula C7H13NO2S B6151887 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione CAS No. 2172493-30-8

1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione

Cat. No. B6151887
CAS RN: 2172493-30-8
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione (1L6T2A4N1D) is a cyclic compound that can be used as a building block in organic synthesis. It is a versatile compound that can be used to synthesize a range of compounds, including those with medicinal properties.

Scientific Research Applications

1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione has a wide range of scientific research applications. It has been used as a building block in the synthesis of organic compounds, including those with medicinal properties. It has also been used in the synthesis of molecules with antifungal, antibacterial, and antiviral properties. Additionally, this compound has been used in the synthesis of compounds with potential applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione is not well understood. However, it is believed to act as a prodrug, meaning it is converted into an active form in the body. In the case of this compound, the active form is believed to be a cyclic carbonate. This active form is thought to interact with various proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has the potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has also been shown to have potential anti-viral and anti-fungal properties. Additionally, this compound has been shown to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, including those with medicinal properties. Additionally, it is relatively easy to synthesize in the lab and is relatively stable when stored. However, this compound is not as widely available as some other compounds, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione. These include further research into its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research could be conducted into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Additionally, research could be conducted into its potential uses in the synthesis of new compounds with medicinal properties. Finally, research could be conducted into its potential applications in the synthesis of polymers and other materials.

Synthesis Methods

1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione can be synthesized using a variety of methods. The most common method is the Pd-catalyzed intramolecular arylation of 1,3-diketones. This method involves the use of a palladium catalyst to form a bond between two carbon atoms, creating a cyclic structure. The product of this reaction is this compound. Other methods of synthesis include the use of Grignard reagents, Buchwald-Hartwig amination, and the use of organometallic reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "The reaction is carried out in a suitable solvent (e.g. ethanol) at elevated temperature (e.g. 80-100°C) for several hours.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

2172493-30-8

Molecular Formula

C7H13NO2S

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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